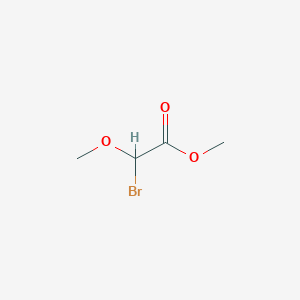

Methyl 2-bromo-2-methoxyacetate

Descripción general

Descripción

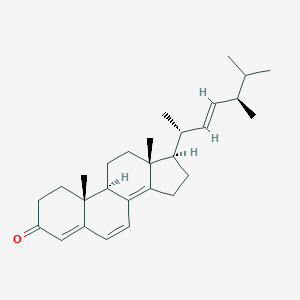

Methyl 2-bromo-2-methoxyacetate is a chemical compound with the molecular formula C4H7BrO3 and a molecular weight of 183 . It is an intermediate in the synthesis of DIMBOA, which acts as an antifungal and antialgal agent in crops . The benzoxazinone group within the structure allows for these effects .

Synthesis Analysis

While specific synthesis methods for Methyl 2-bromo-2-methoxyacetate were not found in the search results, a related compound, esters of 2-bromo-2-methylpropanoate of poly (oxyalkylene) polymers, were prepared in high yields and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy and SEC) .Molecular Structure Analysis

The molecular structure of Methyl 2-bromo-2-methoxyacetate consists of a bromine atom attached to a carbon atom, which is also attached to a methoxy group and an acetate group .Physical And Chemical Properties Analysis

Methyl 2-bromo-2-methoxyacetate is soluble in Chloroform and Methanol . It is an oil form and clear colorless .Aplicaciones Científicas De Investigación

Synthesis of Novel Vicinal Haloethers

Specific Scientific Field

Organic Chemistry

Summary of the Application

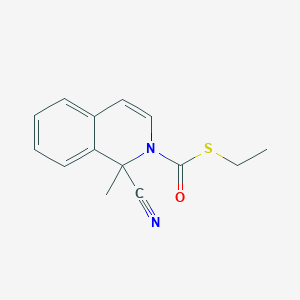

The compound “2-Bromo-2-(methoxy(phenyl)methyl)malononitrile” and its iodine counterpart are novel vicinal haloethers. They have potential as building blocks in organic synthesis .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves a concise protocol, which includes the difunctionalization of olefins. This strategy is used to increase molecular complexity from abundant and cheap feedstock . The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .

Results or Outcomes

The final products indicate that methanol not only acts as a solvent but also participates in and dominates the reaction result . These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis. They can be easily converted into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Synthesis of Novel Coumarins

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

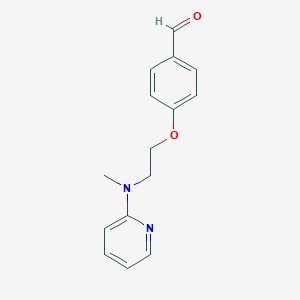

Methyl bromoacetate, a compound similar to Methyl 2-bromo-2-methoxyacetate, has been used in the synthesis of novel coumarins . Coumarins are a type of organic compound that are often used in the production of pharmaceuticals due to their wide range of biological activities.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use case were not detailed in the source. However, it is known that the synthesis of coumarins often involves the Perkin reaction, which is an organic reaction used to synthesize coumarins by the acylation of salicylaldehydes and acetic anhydride.

Results or Outcomes

The synthesis of novel coumarins using Methyl bromoacetate has been successful . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source.

Synthesis of cis-Cyclopropanes

Summary of the Application

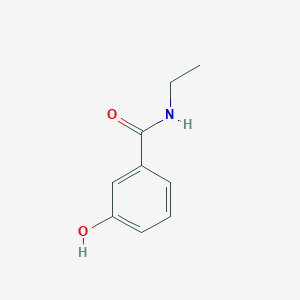

Methyl bromoacetate has also been employed in the synthesis of cis-cyclopropanes . Cyclopropanes are a type of organic compound that consist of a three-membered ring, and they are often used as building blocks in organic synthesis due to their strain and reactivity.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use case were not detailed in the source. However, the synthesis of cyclopropanes often involves the reaction of a diazo compound with an alkene in the presence of a metal catalyst.

Results or Outcomes

The synthesis of cis-cyclopropanes using Methyl bromoacetate has been successful . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source.

Synthesis of β, β-Dicyanostyrene Derivatives

Summary of the Application

β, β-Dicyanostyrene derivatives are a kind of reaction raw material containing a multifunctional group which can be converted into the skeleton structures in drugs and natural products, via difunctionalization .

Methods of Application or Experimental Procedures

The difunctionalization of olefins has become an attractive strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . Much work on difunctionalization has been reported, such as the representative aminohalogenation reaction, which provides an effective platform to convert simple olefins .

Results or Outcomes

Recently, an unexpected vicinal bromoether product was obtained when performing an aminobromination reaction of β, β-dicyanostyrene . On this basis, a synthetic protocol for vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile, was developed . These are verified to be novel compounds and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Dehydrohalogenation of Alkyl Halides

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use case were not detailed in the source . However, it is known that the dehydrohalogenation of alkyl halides often involves the use of a strong base.

Results or Outcomes

The dehydrohalogenation of 2-bromo-2-methylbutane can produce two products, 2-methyl-2-butene and 2-methyl-1-butene . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-bromo-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLFFKVMWDJCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2-methoxyacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

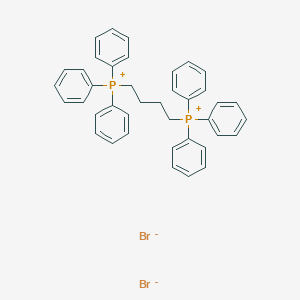

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)